![molecular formula C10H11NO2 B1623835 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one CAS No. 22246-84-0](/img/structure/B1623835.png)
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
Übersicht
Beschreibung
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is a seven-membered heterocyclic compound containing a benzene ring fused to an azepine ring. This compound is known for its potential biological activities and is used as a scaffold in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one can be achieved through various synthetic routes. One common method involves the regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one . This process typically involves the use of alkylating agents under specific reaction conditions to introduce alkyl groups at the desired positions on the azepine ring. Industrial production methods may involve one-pot synthesis procedures, which are efficient and cost-effective .
Analyse Chemischer Reaktionen
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents . For example, the compound can be selectively alkylated at the C1 and/or N3 positions of the azepine ring to form derivatives with potential biological activities . Major products formed from these reactions include alkylated derivatives that can be further optimized for specific applications .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of central nervous system-active agents . The compound and its derivatives have been evaluated for their potential as selective 5-HT2C receptor agonists, which could be used in the treatment of conditions such as obesity, schizophrenia, sexual dysfunction, depression, and urinary incontinence . Additionally, the compound’s unique structure makes it a valuable tool in the study of heterocyclic chemistry and drug development .
Wirkmechanismus
The mechanism of action of 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one involves its interaction with specific molecular targets, such as the 5-HT2C receptor . By binding to this receptor, the compound can modulate the activity of the neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and other physiological functions . The compound’s ability to selectively target the 5-HT2C receptor over other serotonin receptor subtypes is essential for its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one can be compared with other similar compounds, such as benzodiazepines, oxazepines, and thiazepines . These compounds share a similar seven-membered heterocyclic structure but differ in the types and positions of heteroatoms within the ring. For example, benzodiazepines contain two nitrogen atoms, while oxazepines contain an oxygen and a nitrogen atom, and thiazepines contain a sulfur and a nitrogen atom . The unique structure of this compound, with its specific arrangement of functional groups, contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
8-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-5-4-7-2-1-3-10(13)11-9(7)6-8/h4-6,12H,1-3H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLOXRRKPYARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432797 | |
| Record name | 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-84-0 | |
| Record name | 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
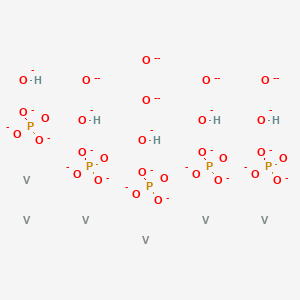
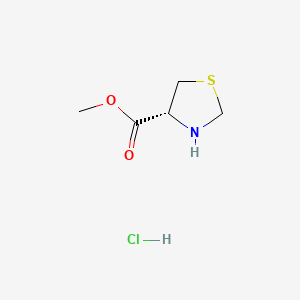
![Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1623755.png)
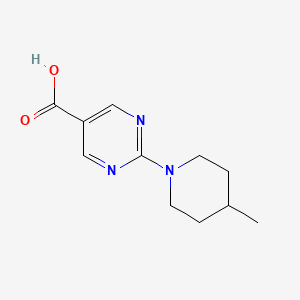
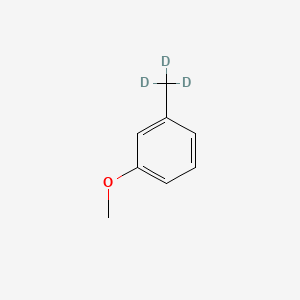
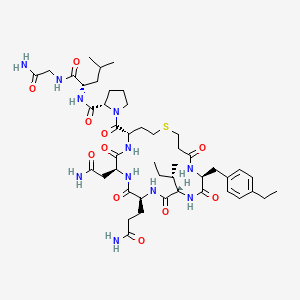
![1H-imidazo[4,5-b]pyrazin-2-amine](/img/structure/B1623760.png)



![2-[[5-(Dibutylamino)-2-thienyl]methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1623771.png)

![Trihexyl-[(38-trihexylsilyloxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yl)oxy]silane](/img/structure/B1623773.png)

